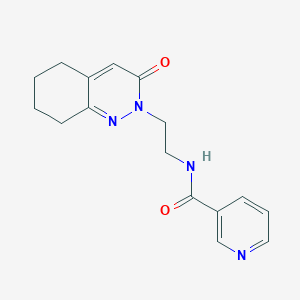

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide is an organic compound with potential applications across various fields, including chemistry, biology, medicine, and industry. This compound features a nicotinamide moiety linked through an ethyl bridge to a tetrahydrocinnolinone core, offering a unique structural framework for its reactivity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Initial Formation:

The synthesis starts with the preparation of 3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl ethylamine. This can be achieved via cyclization of appropriate dinitrile precursors under acidic conditions.

Cyclization conditions often involve heating in a high boiling solvent like xylene with acidic catalysts.

Nicotinamide Coupling:

The amine intermediate then reacts with nicotinic acid derivatives in the presence of coupling agents like carbodiimides.

Typical reaction solvents include dichloromethane or acetonitrile, with reaction temperatures kept at or below room temperature to prevent decomposition.

Industrial Production Methods: Industrial synthesis may adapt the laboratory methods with optimizations for scale, yield, and cost-effectiveness, often involving continuous flow chemistry and more environmentally benign catalysts.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation:

The tetrahydrocinnolinone core can undergo oxidation under standard conditions with agents like potassium permanganate or chromium trioxide, leading to oxidized derivatives that can further expand its chemical utility.

Reduction:

Reduction reactions can convert the ketone functionality into hydroxyl groups using hydride donors like sodium borohydride or lithium aluminum hydride, creating alcohol derivatives.

Substitution:

The nicotinamide moiety is reactive to electrophilic substitution due to its aromatic nature, enabling functionalization through halogenation or alkylation.

Common Reagents and Conditions:

Reactions typically involve aqueous or organic solvents like ethanol, THF, or DMF, depending on the desired transformation.

Temperatures for these reactions vary from room temperature to reflux conditions, tailored to specific reactivity requirements.

Major Products:

Products range from alcohol derivatives, further oxidized species, and functionalized nicotinamide frameworks, each expanding the compound's potential application.

Aplicaciones Científicas De Investigación

Chemistry:

Utilized as a versatile intermediate in organic synthesis due to its multi-functional nature, enabling various derivative syntheses.

Biology:

Investigated for potential enzymatic inhibition or activation due to its structural mimicry of biologically active nicotinamide compounds.

Medicine:

Explored for pharmacological activities such as anti-inflammatory, anti-cancer, or neuroprotective effects due to the nicotinamide framework's bioactivity.

Potential therapeutic agent or drug candidate in various preclinical studies.

Industry:

Application in the synthesis of advanced materials or specialty chemicals, leveraging its unique structural properties.

Mecanismo De Acción

Comparison:

Compared to compounds like N-(2-(3-oxo-4,5-dihydroquinolin-2(1H)-yl)ethyl)nicotinamide or N-(2-(3-oxo-4,5,6,7-tetrahydro-1H-isoindol-2-yl)ethyl)nicotinamide, our compound offers a unique blend of structural features.

Its specific combination of the tetrahydrocinnolinone core with a nicotinamide group provides unique steric and electronic characteristics, potentially leading to different reactivities and biological activities.

Comparación Con Compuestos Similares

N-(2-(3-oxo-4,5-dihydroquinolin-2(1H)-yl)ethyl)nicotinamide

N-(2-(3-oxo-4,5,6,7-tetrahydro-1H-isoindol-2-yl)ethyl)nicotinamide

N-(2-(3-oxo-1,2,3,4-tetrahydroquinolin-2(1H)-yl)ethyl)nicotinamide

Actividad Biológica

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)nicotinamide is a complex organic compound with potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O2, and it has a molecular weight of approximately 366.42 g/mol. The compound features a tetrahydrocinnoline moiety linked to a nicotinamide group, which is significant for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. The presence of the carbonyl group in the tetrahydrocinnoline structure allows for potential nucleophilic attacks and interactions with enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

- Antiproliferative Activity : Research indicates that derivatives of compounds with a similar structure exhibit significant antiproliferative effects against various cancer cell lines.

Biological Activity Data

Recent studies have provided insights into the antiproliferative effects of this compound.

| Cell Line | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| HeLa (cervical cancer) | 15 | Significant reduction in viability |

| K562 (chronic myeloid leukemia) | 20 | Induction of apoptosis |

| CCRF-CEM (leukemia) | >20 | No significant activity observed |

Case Studies

- In Vitro Studies : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

- Molecular Docking Simulations : Computational studies indicated that the compound effectively binds to the colchicine site on tubulin. This binding disrupts normal microtubule dynamics, which is crucial for cell division and proliferation.

Comparative Analysis

Comparative studies with structurally similar compounds have highlighted the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)quinoxaline-6-carboxamide | Quinoxaline core + Tetrahydrocinnoline | Antiproliferative |

| 4-{[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamido]methyl}benzoic acid | Aromatic + Tetrahydrocinnoline | Varies |

Propiedades

IUPAC Name |

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15-10-12-4-1-2-6-14(12)19-20(15)9-8-18-16(22)13-5-3-7-17-11-13/h3,5,7,10-11H,1-2,4,6,8-9H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDBLJDVQCQZJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.